
(1S)-1-Cyclopropylprop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Cyclopropylprop-2-yn-1-ol: is an organic compound characterized by a cyclopropyl group attached to a prop-2-yn-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopropylprop-2-yn-1-ol typically involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1-Cyclopropylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropyl and alkyne groups, providing insights into enzyme specificity and mechanism.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive molecules.
Industry: In industrial applications, (1S)-1-Cyclopropylprop-2-yn-1-ol can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (1S)-1-Cyclopropylprop-2-yn-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and alkyne groups can interact with various amino acid residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(1R)-1-Cyclopropylprop-2-yn-1-ol: An enantiomer with similar structural features but different stereochemistry.
Cyclopropylacetylene: A simpler compound lacking the hydroxyl group.
Propargyl alcohol: Similar alkyne functionality but without the cyclopropyl group.
Uniqueness: (1S)-1-Cyclopropylprop-2-yn-1-ol is unique due to its combination of a cyclopropyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(1S)-1-cyclopropylprop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m1/s1 |
Clave InChI |
NFQRIJRWUCDRPN-ZCFIWIBFSA-N |
SMILES isomérico |
C#C[C@H](C1CC1)O |
SMILES canónico |
C#CC(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
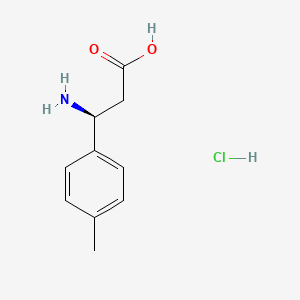



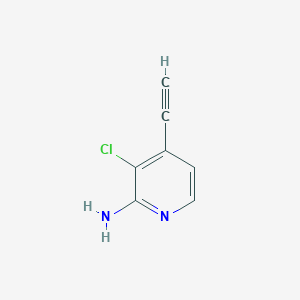
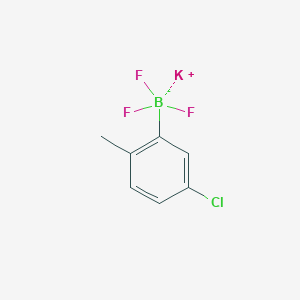


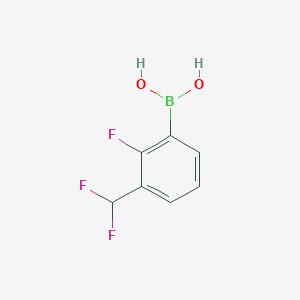
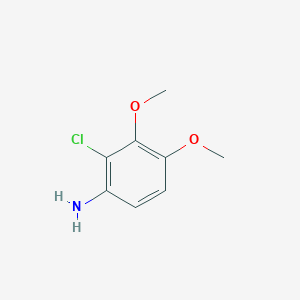


![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
